Bienvenue dans la boutique en ligne BenchChem!

Moracin O

Hypoxia-inducible factor Cancer biology Angiogenesis

This high-purity (≥98%) Moracin O is a sub-nanomolar HIF-1 inhibitor (IC50 6.76 nM) with >4,400-fold selectivity over Moracin P. It is ideal for HIF-1α translational regulation studies and as a smooth muscle relaxant tool. As a natural 2-arylbenzofuran from Morus alba, it is validated for OGD-induced neuronal injury models and cardio-oncology research. Please note: This product is for research use only and not for human or veterinary use.

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
CAS No. 123702-97-6
Cat. No. B188053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoracin O
CAS123702-97-6
Synonymsmoracin O
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O
InChIInChI=1S/C19H18O5/c1-19(2,22)18-7-11-3-10-6-15(23-16(10)9-17(11)24-18)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3
InChIKeyHMTMYIWMPJSCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Moracin O (CAS 123702-97-6): Evidence-Based Product Guide for HIF-1 and Antispasmodic Research


Moracin O is a naturally occurring 2-arylbenzofuran isolated from Morus alba L. (white mulberry) and Morus nigra (black mulberry) [1]. The compound exhibits sub-nanomolar inhibitory activity against hypoxia-inducible factor-1 (HIF-1) with an IC50 of 6.76 nM in cell-based HRE assays and demonstrates ROS-scavenging activity in OGD-induced neuronal injury models (IC50 0.3 µM) . Beyond HIF-1 modulation, Moracin O displays smooth muscle relaxant activity that quantitatively surpasses the clinical antispasmodic agent papaverine [2].

Why Moracin O Cannot Be Substituted with Generic 2-Arylbenzofurans or Other Moracin Congeners


The moracin class exhibits pronounced structure-activity relationship (SAR) divergence that precludes generic substitution. Within the HIF-1 inhibitory domain, moracin O (IC50 6.76 nM) differs by more than 4000-fold in potency from its closest congener moracin P (IC50 ~30 µM in the same HRE-luciferase assay system) [1]. In smooth muscle relaxation, moracin O achieves superior Emax values compared to papaverine, while the structurally related methoxy derivative kuwanon E is entirely inactive in the same ileal and tracheal preparations [2]. Furthermore, SAR studies on moracin derivatives indicate that the presence or absence of a prenyl moiety fundamentally determines target selectivity—moracin S shows BACE1 inhibition whereas moracin O does not, illustrating that moracin family members are not functionally interchangeable [3].

Moracin O Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


HIF-1 Inhibitory Potency: Moracin O (IC50 6.76 nM) vs Moracin P (IC50 ~30 µM) — >4000-Fold Differential

In a head-to-head comparative evaluation using a cell-based HRE (hypoxia response element)-luciferase reporter gene assay in Hep3B human hepatoma cells, moracin O exhibited an IC50 of 6.76 nM for HIF-1 inhibition [1]. Under identical assay conditions, the structurally related natural congener moracin P demonstrated an IC50 of approximately 30 µM [1]. This represents a >4,400-fold potency differential between two closely related 2-arylbenzofuran natural products isolated from the same botanical source.

Hypoxia-inducible factor Cancer biology Angiogenesis

OGD-Induced ROS Scavenging: Moracin O (IC50 0.3 µM) vs Cytoprotective EC50 (12.6 µM) — Differentiating Antioxidant from Viability Effects

In oxygen-glucose deprivation (OGD)-challenged SH-SY5Y neuroblastoma cells, moracin O demonstrates two distinct quantitative activity profiles: ROS production is inhibited with an IC50 of 0.3 µM, whereas enhancement of overall cell viability occurs with an EC50 of 12.6 µM [1]. The 42-fold separation between these EC50/IC50 values indicates that direct ROS scavenging occurs at substantially lower concentrations than the concentrations required for full cytoprotection.

Neuroprotection Oxidative stress Ischemia-reperfusion

Smooth Muscle Relaxation: Moracin O vs Papaverine — Superior Tracheal and Ileal Emax Values

In isolated rat tissue preparations, moracin O was evaluated head-to-head against papaverine, a clinically established smooth muscle relaxant. Moracin O inhibited KCl-induced ileal contractions with an Emax of 85% and tracheal contractions with an Emax of 302 mg, with both actions reported as superior to those of papaverine under identical experimental conditions [1]. The study authors specifically noted that moracin O exerted a significantly stronger maximum decrease in tracheal tone compared to papaverine.

Antispasmodic Smooth muscle pharmacology Airway relaxation

Cardioprotection Against Doxorubicin-Induced Injury: Moracin O EC50 4.5 µM in H9c2 Cardiomyoblasts

In H9c2 cardiomyoblast cells subjected to doxorubicin-induced injury, moracin O exhibited a protective EC50 of 4.5 ± 1.3 µM [1]. This cardioprotective activity was evaluated alongside moracin O-3″-O-β-D-glucopyranoside, moracin O-3'-O-β-D-xylopyranoside, and various moracin P glycosides isolated from the same Morus alba root bark extract, establishing moracin O as the reference aglycone for this activity profile [1].

Cardioprotection Cardio-oncology Doxorubicin toxicity

Moracin O Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


HIF-1 Pathway Target Engagement and Hypoxia Signaling Research

Based on the sub-nanomolar HIF-1 inhibitory activity (IC50 6.76 nM) and >4,400-fold selectivity over moracin P [1], moracin O is optimally deployed as a chemical probe for HIF-1α translational regulation studies. The compound's mechanism involves hnRNPA2B1 binding and inhibition of HIF-1α mRNA translation initiation [2]. Researchers should employ concentrations in the 1-100 nM range for target engagement studies, with validation via HRE-luciferase reporter assays in Hep3B cells. Moracin O is not suitable for PDE4-related research applications where moracin M would be more appropriate.

OGD-Induced Oxidative Stress and Neuronal Injury Models

For ischemia-reperfusion and oxidative stress studies using SH-SY5Y neuroblastoma cells, moracin O should be employed at 0.1-1 µM for ROS-scavenging mechanism investigations (IC50 0.3 µM) and at 10-50 µM for cytoprotection endpoint analyses (EC50 12.6 µM) [1]. This concentration separation enables clean mechanistic dissection of direct antioxidant effects versus downstream survival signaling. The OGD model is particularly relevant for stroke and neurodegenerative disease research.

Airway and Gastrointestinal Smooth Muscle Pharmacology

Investigators studying smooth muscle contractility in respiratory or gastrointestinal indications should utilize moracin O in isolated tissue bath preparations at concentrations informed by the reported Emax values (ileal 85%, tracheal 302 mg) that quantitatively exceed papaverine performance [1]. The compound is appropriate as a positive control or tool compound for natural product-derived antispasmodic discovery programs, with kuwanon E serving as a structurally related negative control.

Doxorubicin Cardiotoxicity Mitigation Research

In cardio-oncology research focused on anthracycline-induced cardiomyopathy, moracin O provides a validated aglycone reference with an EC50 of 4.5 ± 1.3 µM in H9c2 cells [1]. This application scenario is supported by the isolation and characterization of multiple moracin O glycosides from the same source material, enabling SAR studies where moracin O serves as the non-glycosylated baseline comparator for evaluating the impact of sugar moiety attachment on cardioprotective efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moracin O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.